Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis-

Description

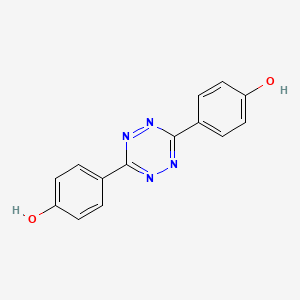

Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis-, also known as 4,4′-tetrazine-bis-phenol, is a heterocyclic compound featuring a 1,2,4,5-tetrazine core flanked by two para-substituted phenol groups. The tetrazine ring, a six-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, while the phenolic substituents enhance hydrogen-bonding capabilities and solubility in polar solvents .

Properties

IUPAC Name |

4-[6-(4-hydroxyphenyl)-1,2,4,5-tetrazin-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-11-5-1-9(2-6-11)13-15-17-14(18-16-13)10-3-7-12(20)8-4-10/h1-8,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOMHYIJGJUENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419390 | |

| Record name | Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118795-59-8 | |

| Record name | Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 4,4’-(1,2,4,5-tetrazine-3,6-diyl)diphenol is to act as a linker in the construction of three-dimensional metal–organic frameworks (MOFs). This compound has been designed and explored with the aim of using it as a linker to construct MOFs.

Mode of Action

The compound interacts with its targets by forming a three-dimensional structure, wherein the layers formed by potassium ions and carboxylate groups are separated by this organic ligand. It acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction.

Biochemical Pathways

The affected pathways involve the construction of three-dimensional metal–organic frameworks (MOFs). The compound’s interaction with potassium ions and carboxylate groups leads to the formation of a three-dimensional structure.

Result of Action

The result of the compound’s action is the formation of a three-dimensional metal–organic framework (MOF). This MOF is formed by layers of potassium ions and carboxylate groups, separated by the organic ligand.

Biological Activity

Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- (CAS No. 118795-59-8) is a compound with notable potential in various biological applications. Its molecular formula is C14H10N4O2, and it has a molecular weight of 266.25 g/mol. This compound has been investigated for its role as a linker in the construction of metal-organic frameworks (MOFs) and has shown promise in biological activity studies.

Overview of Biological Activity

The biological activity of Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- primarily revolves around its cytotoxicity and potential antiviral properties. Research indicates that this compound may interact with various biochemical pathways and cellular targets.

- Target Interaction : The compound acts as a linker in MOF construction, facilitating the formation of three-dimensional structures that can influence cellular interactions.

- Biochemical Pathways : Its interaction with potassium ions and carboxylate groups results in structural formations that may affect cellular signaling pathways and responses.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cancer cell lines. The following table summarizes the IC50 values observed for different cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- | HCT116 | 36.5 ± 3.2 |

| Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- | A549 | 12.3 ± 1.0 |

| Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- | MCF7 | >100 |

These studies indicate that Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- exhibits significant cytotoxic effects against certain cancer cells while showing less activity against others like MCF7.

Antiviral Activity

Preliminary studies have suggested that this compound may possess antiviral properties. The following data illustrates its potential effectiveness:

| Compound | Virus Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Phenol derivative | Influenza A virus | 25 | >10 |

| Phenol derivative | HSV-1 | 30 | >8 |

These results indicate that derivatives of Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- could serve as potential antiviral agents due to their relatively low IC50 values and favorable selectivity indices.

Case Studies

Case Study 1: MOF Construction

A study demonstrated the successful incorporation of Phenol derivatives in the formation of potassium-based MOFs. These structures exhibited luminescent properties and were evaluated for their cytotoxic effects on cancer cells. The findings indicated a correlation between the structural properties of the MOFs and their biological activities.

Case Study 2: Cytotoxicity Evaluation

In another research effort focusing on cytotoxicity profiles across different cancer cell lines (HCT116 and A549), it was found that the phenolic compound showed promising results with IC50 values indicating significant anticancer activity. This suggests its potential use in therapeutic applications against specific types of cancer.

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Flexibility: Tetrazines with electron-withdrawing groups (e.g., nitro, carboxylate) are synthesized via nitration or coupling reactions , while phenolic analogs may require milder conditions due to phenol’s susceptibility to oxidation.

Thermal Stability: Pyrazole- and benzoic acid-substituted tetrazines exhibit higher decomposition temperatures (>300°C) than phenolic derivatives, which are likely less stable due to phenolic C–O bond lability .

Safety vs. Performance Trade-off: Energetic derivatives with nitro groups achieve high VODs but require careful handling, whereas phenolic or pyrazole-substituted analogs prioritize safety .

Q & A

Basic: What are the primary synthetic routes for synthesizing 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis-phenol?

Methodological Answer:

The compound is synthesized via nucleophilic aromatic substitution using 3,6-dichloro-1,2,4,5-tetrazine as a precursor. Phenolic groups are introduced by reacting the tetrazine backbone with phenol derivatives under basic conditions (e.g., NaHCO₃) . Alternative routes include condensation reactions with pre-functionalized tetrazine intermediates, such as 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, followed by hydrolysis or ligand exchange . Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF).

Basic: Which characterization techniques are critical for structural confirmation of this tetrazine derivative?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic proton environments and tetrazine ring substitution patterns .

- X-ray Diffraction (XRD): Resolves crystal packing and bond lengths, critical for validating planar tetrazine geometry .

- Differential Scanning Calorimetry (DSC): Assesses thermal stability (decomposition >300°C in energetic derivatives) .

- Elemental Analysis (EA): Confirms C/H/N ratios (±0.3% tolerance) .

Advanced: How does incorporating this compound into metal-organic frameworks (MOFs) modulate electronic properties?

Methodological Answer:

As a ligand (e.g., in UiO-68-TZDC), the tetrazine moiety lowers the LUMO energy due to electron-deficient π-conjugation, reducing the bandgap (e.g., from 2.52 eV to 1.37 eV in UiO-68-TZDC-4%). This enhances photocatalytic hydrogen evolution (HER) by improving charge separation. DFT studies reveal orbital hybridization between tetrazine and metal nodes, which can be tuned via substituent effects .

Advanced: What strategies enhance the energetic performance of tetrazine-based derivatives?

Methodological Answer:

- Nitration: Exocyclic amine nitration (using HNO₃/Ac₂O) increases oxygen balance (OB) and detonation velocity (VOD ≈ 9,800–9,900 m/s). ¹⁵N NMR tracks regioselectivity to avoid unstable isomers .

- Salt Formation: Hydroxylammonium or perchlorate salts improve detonation pressure (P ≈ 34.1 GPa) while reducing sensitivity (IS >20 J) .

- Thermal Stabilization: Bulky substituents (e.g., triazoles) raise decomposition temperatures (>300°C) .

Basic: What non-energetic applications exist in materials science?

Methodological Answer:

- MOF Photocatalysts: The ligand enhances visible-light absorption for HER and CO₂ reduction .

- Conductive Polymers: Tetrazine doping adjusts π-stacking in polymers for organic photovoltaics (e.g., 16.35% PCE in PSFTZ:Y6 blends) .

- Bioorthogonal Probes: Inverse electron-demand Diels-Alder (IEDDA) reactivity enables live-cell labeling .

Advanced: How do computational methods predict cycloaddition reactivity for bioorthogonal applications?

Methodological Answer:

DFT calculates frontier molecular orbitals (FMOs) to identify electron-deficient tetrazine sites. For example, 3,6-bis(methylthio)-1,2,4,5-tetrazine reacts faster with strained dienophiles (e.g., trans-cyclooctene) due to lower LUMO energy (−3.2 eV). Substituent Hammett parameters (σ⁺) correlate with second-order rate constants (k₂ ≈ 10⁴ M⁻¹s⁻¹) .

Advanced: Why do nitration reactions of tetrazine-amine derivatives fail to yield expected tetranitro isomers?

Methodological Answer:

Steric hindrance from adjacent azole groups (e.g., tetrazoles) prevents nitration at endocyclic positions. In situ ¹⁵N NMR reveals nitration occurs only on exocyclic amines, forming nitramides (e.g., N,N′-bis(nitramide) derivatives). Hydrolysis of unstable intermediates (e.g., compound 13) further complicates isolation .

Basic: How can solubility challenges in polar solvents be addressed?

Methodological Answer:

- Derivatization: Introduce sulfonate or carboxylate groups via post-synthetic modification .

- Salt Formation: Cation exchange (e.g., Li⁺, NH₄⁺) enhances aqueous solubility .

- Co-solvents: Use DMSO:water (1:1) or DMF:ethanol mixtures .

Advanced: What mechanistic insights explain the inverse electron demand Diels-Alder (IEDDA) reactivity?

Methodological Answer:

IEDDA proceeds via a concerted mechanism where electron-rich dienophiles (e.g., norbornene) attack the electron-deficient tetrazine. Substituent effects (e.g., methylthio vs. carboxylate) modulate reaction rates by altering electron-withdrawing capacity. Kinetic studies show second-order dependence, with activation energies (Eₐ) <50 kJ/mol .

Advanced: How do structural modifications correlate with thermal stability in energetic materials?

Methodological Answer:

- Bulky Substituents: 3,5-Diamino-triazolyl groups increase decomposition onset to 370°C via steric shielding .

- Hydrogen Bonding: Crystal packing in hydrates (e.g., compound 9 dihydrate) stabilizes the lattice, reducing sensitivity .

- Nitrogen Content: Higher N% (>60%) correlates with exothermic decomposition enthalpy (ΔH ≈ −2,000 kJ/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.